molecular formula C11H6IN3 B14879382 6-(3-Iodophenyl)pyrimidine-4-carbonitrile

6-(3-Iodophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14879382
M. Wt: 307.09 g/mol
InChI Key: YWMAKDVXZKPIND-UHFFFAOYSA-N
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Description

6-(3-Iodophenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 3-iodophenyl group at the 6-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Iodophenyl)pyrimidine-4-carbonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves the coupling of 3-iodophenylboronic acid with 4-cyanopyrimidine under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Iodophenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used.

    Coupling Reactions: Palladium catalysts and organoboron compounds are typically employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation and Reduction: Products include amines or carboxylic acids derived from the cyano group.

    Coupling Reactions: Products include more complex heterocyclic compounds.

Scientific Research Applications

6-(3-Iodophenyl)pyrimidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 6-(3-Iodophenyl)pyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Iodophenyl)pyrimidine-4-carbonitrile
  • 6-(3-Bromophenyl)pyrimidine-4-carbonitrile
  • 6-(3-Chlorophenyl)pyrimidine-4-carbonitrile

Uniqueness

6-(3-Iodophenyl)pyrimidine-4-carbonitrile is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions that other halogens may not. This makes it a valuable compound for certain synthetic and research applications .

Properties

Molecular Formula

C11H6IN3

Molecular Weight

307.09 g/mol

IUPAC Name

6-(3-iodophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H6IN3/c12-9-3-1-2-8(4-9)11-5-10(6-13)14-7-15-11/h1-5,7H

InChI Key

YWMAKDVXZKPIND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC=NC(=C2)C#N

Origin of Product

United States

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